4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide, also known as OBI-1, is a synthetic molecule that has shown potential in scientific research applications. It is a small molecule inhibitor that has been studied for its ability to inhibit the activity of coagulation factor XIa, an enzyme that plays a key role in the blood coagulation cascade.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide works by binding to coagulation factor XIa and inhibiting its activity. This prevents the formation of blood clots and reduces the risk of thrombosis. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has been shown to be highly selective for coagulation factor XIa and does not affect other coagulation factors, which reduces the risk of bleeding complications.
Biochemical and Physiological Effects:
In addition to its anticoagulant effects, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has been shown to have other biochemical and physiological effects. Studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide can reduce inflammation and protect against ischemic injury in animal models. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has also been shown to have a beneficial effect on endothelial function, which may have implications for the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide is its high selectivity for coagulation factor XIa, which reduces the risk of bleeding complications. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has also been shown to have a long half-life, which makes it suitable for use as a therapeutic agent. However, one limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide is that it has only been studied in preclinical models and has not yet been tested in humans.
Future Directions
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide. One area of interest is the development of new anticoagulant therapies based on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide. Another area of interest is the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide's potential effects on other physiological processes, such as inflammation and endothelial function. Further research is also needed to determine the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide in humans.
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide is a promising molecule that has shown potential in scientific research applications. Its ability to selectively inhibit coagulation factor XIa makes it a promising candidate for the development of new anticoagulant therapies. Further research is needed to fully understand its biochemical and physiological effects and to determine its safety and efficacy in humans.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide has been studied extensively for its potential use as an anticoagulant agent. Research has shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide can effectively inhibit the activity of coagulation factor XIa, which is involved in the formation of blood clots. This makes 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-octanoylbenzohydrazide a promising candidate for the development of new anticoagulant therapies.
properties
IUPAC Name |
4-(1,3-dihydroxyisoindol-2-yl)-N-octanoyliminobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-3-4-5-6-11-20(27)24-25-21(28)16-12-14-17(15-13-16)26-22(29)18-9-7-8-10-19(18)23(26)30/h7-10,12-15,29-30H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWAUOTZFTELN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N=NC(=O)C1=CC=C(C=C1)N2C(=C3C=CC=CC3=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dihydroxyisoindol-2-yl)-N-octanoyliminobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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